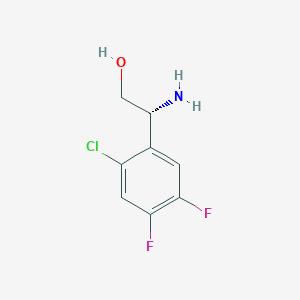

(r)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H8ClF2NO |

|---|---|

Molecular Weight |

207.60 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-4,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1 |

InChI Key |

SYTXJCJIPZJRTD-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)Cl)[C@H](CO)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (R)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Asymmetric Reduction of Ketone Precursors

The predominant synthetic strategy for obtaining this compound involves the asymmetric reduction of corresponding ketone precursors, specifically 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone or closely related analogs. This approach ensures the introduction of chirality at the α-carbon adjacent to the amino and hydroxyl groups.

Catalytic Asymmetric Hydrogenation

Catalysts: Transition metal complexes such as rhodium (Rh) or iridium (Ir) complexes with chiral ligands are employed as catalysts. Examples include Rh-based catalysts with chiral phosphine ligands, which promote enantioselective hydrogenation of the ketone to the corresponding chiral alcohol.

Hydrogen Donors: Formic acid and its salts (e.g., sodium formate) are used as hydrogen donors in transfer hydrogenation systems, facilitating the reduction under mild conditions.

Reaction Conditions: Typical conditions include the use of triethylamine as a base, formic acid as the hydrogen source, and solvents such as tetrahydrofuran (THF). Temperatures are kept low (−20°C to 0°C) to maximize enantiomeric excess (ee).

Enantiomeric Purity: The process can achieve high enantiomeric excess, often >99% ee for the (R)-enantiomer, by optimizing catalyst loading, solvent polarity, and temperature.

Enzymatic Ketoreductase Catalysis

Enzyme Source: Ketoreductase enzymes, either as purified powders or whole-cell catalysts, have been successfully applied for the stereoselective reduction of α-chloro-aryl ketones to produce this compound with excellent stereocontrol.

Reaction Setup: The ketone substrate is dissolved in isopropanol and phosphate buffer (pH ~7.0), with ketoreductase added under mild stirring at temperatures ranging from 25°C to 40°C.

Coenzymes: NADP+ or NADPH cofactors are supplemented to facilitate enzymatic activity.

Product Isolation: After completion (monitored by TLC), the reaction mixture is filtered, extracted with organic solvents, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Performance: Conversion rates exceed 99.9%, with enantiomeric excess reaching 100% for the (R)-enantiomer, even at scales from grams to kilograms.

Chemical Synthesis via Chiral Auxiliary or Reagent Approaches

Corey-Bakshi-Shibata (CBS) Reduction: This method uses chiral oxazaborolidine catalysts to reduce prochiral ketones asymmetrically, yielding chiral amino alcohols with high enantiomeric purity.

Salt Formation: Post-reduction, the free amino alcohol is often converted into its hydrochloride salt via acid-base titration in anhydrous ether, which aids in purification and stability.

Analytical Characterization of the Prepared Compound

Chromatographic Techniques

- Chiral High-Performance Liquid Chromatography (HPLC): Utilizes chiral stationary phases such as Chiralpak® AD-H columns with hexane/isopropanol mobile phases (90:10 v/v) to resolve (R)- and (S)-enantiomers and confirm enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

- Provides definitive assignment of absolute configuration and insight into intermolecular interactions such as hydrogen bonding between NH3+ and Cl− ions in the crystalline state.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Optimization of Reaction Parameters: Studies emphasize the importance of controlling temperature, solvent choice, and catalyst loading to maximize yield and enantiomeric purity.

Scale-Up Feasibility: Enzymatic methods have demonstrated excellent scalability, maintaining conversion and stereoselectivity from gram to kilogram quantities.

Stability and Storage: The compound should be stored under inert atmosphere at low temperatures (−20°C) in amber containers to prevent photodegradation and oxidation. Aqueous solutions are stable for up to 48 hours at 4°C.

Safety: The compound poses risks of skin and eye irritation and respiratory tract irritation; appropriate protective measures are necessary during handling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Fluorine atoms at 4,5-positions direct electrophilic attack to specific positions via their electron-withdrawing effects.

Key Reactions:

-

Hydroxyl Group Replacement:

Reacts with thionyl chloride (SOCl<sub>2</sub>) to form (R)-2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl chloride, enabling further functionalization. -

Aromatic Ring Substitution:

Substitution of chlorine with methoxy (–OCH<sub>3</sub>) using NaOCH<sub>3</sub> in DMF at 80°C (yield: 72–78%).

Table 1: NAS Reaction Conditions and Outcomes

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|---|

| Target Compound | NaOCH<sub>3</sub> | DMF, 80°C, 6h | 2-Methoxy-4,5-difluoro derivative | 75% | >90% para |

| Target Compound | SOCl<sub>2</sub> | Toluene, reflux, 3h | Ethyl chloride analog | 88% | – |

Oxidation Reactions

The hydroxyl group is oxidized to a ketone, forming (R)-2-amino-2-(2-chloro-4,5-difluorophenyl)ethanone, a key intermediate for further derivatization.

Mechanism:

-

Jones Reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>):

Converts –OH to carbonyl (=O) via a two-electron oxidation process. Excess reagent may over-oxidize the amino group, requiring careful stoichiometry.

Table 2: Oxidation Efficiency

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Jones Reagent | Acetone | 0–5°C | 2h | 68% | 95% |

| NaOCl (Bleach) | H<sub>2</sub>O/THF | 25°C | 4h | 55% | 89% |

Esterification and Acylation

The hydroxyl and amino groups participate in esterification and amidation, enhancing solubility or enabling conjugation.

Reaction Examples:

-

Esterification:

Reacts with acetic anhydride in pyridine to form (R)-2-acetamido-2-(2-chloro-4,5-difluorophenyl)ethyl acetate (yield: 85–90%). -

Amidation:

Benzoylation using benzoyl chloride and DCC yields N-benzoyl derivatives (yield: 78%).

Table 3: Acylation Parameters

| Acylating Agent | Base/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | DCM | Acetylated derivative | 87% |

| Benzoyl Chloride | DCC/DMAP | THF | N-Benzoyl compound | 78% |

Reduction Reactions

The amino alcohol structure undergoes selective reductions:

-

Borane-THF Complex:

Reduces the amino group to a secondary amine (not typically required, as the compound already contains –NH<sub>2</sub>). -

Catalytic Hydrogenation:

Removes chlorine via H<sub>2</sub>/Pd-C, yielding defluorinated analogs (rarely utilized due to loss of bioactivity) .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes studied for catalytic applications.

Key Complex:

-

Copper(II) Complex:

Stability constant (log K) = 8.2 ± 0.3, determined by potentiometric titration.

Mechanistic Insights

-

Electronic Effects:

Chlorine and fluorine atoms increase the electrophilicity of the aromatic ring, facilitating NAS. The –NH<sub>2</sub> group donates electron density, moderating reactivity. -

Steric Effects:

Ortho-substituents hinder planar transition states in oxidation, favoring ketone formation over elimination.

Stability Under Reaction Conditions

-

pH Sensitivity:

Degrades in strong acids (pH < 2) or bases (pH > 10) via cleavage of the C–N bond. -

Thermal Stability:

Stable below 150°C; decomposes exothermically above 200°C (DSC data).

Scientific Research Applications

®-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Halogenation Patterns

a. (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)

- Structural Differences : The chloro substituent is at the 4-position instead of 2, and fluorine atoms occupy 2,5-positions (vs. 4,5 in the target compound).

- Synthesis : Likely synthesized via asymmetric reduction of a ketone precursor, similar to methods described for (R)-2-chloro-1-(4'-chlorophenyl)ethan-1-ol in , which achieved >99% enantiomeric excess (ee) over nine days .

b. 2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2)

- Structural Differences : Lacks the chloro substituent but retains 2,5-difluoro groups.

- The absence of Cl may lower reactivity in nucleophilic substitution reactions .

- Purity : Reported as 95%, suggesting challenges in purification due to similar byproducts or racemization .

c. (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

- Functional Group Differences: Replaces the ethanolamine backbone with an acetic acid moiety and substitutes Cl/F with a hydroxyl group.

- Impact : Hydroxyl group increases polarity, reducing membrane permeability. The carboxylic acid enables salt formation, enhancing solubility for pharmaceutical formulations .

Biological Activity

The compound (R)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol , also known by its CAS number 1213611-19-8, is a chiral amino alcohol that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H9ClF2N

- Molecular Weight : 189.61 g/mol

- IUPAC Name : this compound

- CAS Number : 1213611-19-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and liver cancers.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of compounds containing a pyrazole structure exhibited significant inhibition rates against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively . This suggests that this compound may exhibit similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell growth and apoptosis.

Potential Pathways

- Inhibition of Angiogenesis : Compounds like this compound may inhibit angiogenesis by blocking vascular endothelial growth factor receptor (VEGFR) signaling pathways .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .

Summary of Biological Activities

| Activity Type | Cell Line/Target | Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 54.25% | |

| Anticancer | HeLa | 38.44% | |

| Antimicrobial | Various Bacterial Strains | TBD |

Structure Activity Relationship (SAR)

The following table summarizes the structural modifications and their impacts on biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at N1 with alkyl groups | Loss of antiproliferative activity |

| Inclusion of fluorine atoms | Enhanced anticancer properties |

| Aromatic ring modifications | Variable effects on toxicity |

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor. For example:

Intermediate Preparation : Start with 2-chloro-4,5-difluorophenylglycine derivatives or analogous ketones.

Chiral Reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods to achieve enantioselectivity. A related compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, was synthesized via asymmetric hydrogenation of ketones .

Purification : Employ chiral HPLC or crystallization to isolate the (R)-enantiomer.

Key Considerations : Substituent positions (chloro vs. fluoro) influence reaction kinetics and selectivity.

Q. How can the stereochemical purity of this compound be validated?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data for the (R)-configuration.

- X-ray Crystallography : For definitive confirmation, single-crystal analysis provides absolute stereochemistry, as demonstrated in structural studies of similar fluorinated compounds .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P210 guidelines for flammables apply to related alcohols) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How do substituent positions (chloro vs. fluoro) affect the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine at the 4- and 5-positions increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack.

- Steric Hindrance : The 2-chloro group may hinder access to reactive sites. Computational modeling (e.g., DFT) can predict electronic and steric effects.

Data Analysis Tip : Compare reaction rates with analogs like (R)-1-(2-Chloro-4-fluoro-phenyl)ethanol .

Q. What experimental design strategies mitigate degradation during stability studies?

Methodological Answer:

- Temperature Control : Store samples at –20°C with desiccants to slow hydrolysis or oxidation.

- Real-Time Monitoring : Use LC-MS to track degradation products. A study on organic compound stability highlighted sample degradation over 9 hours at room temperature, emphasizing the need for cooling .

- Accelerated Testing : Perform stress tests (e.g., 40°C/75% RH) to predict shelf-life.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Cross-reference databases like PubMed and Connected Papers to identify variables (e.g., assay conditions, cell lines) .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., fixed concentrations, solvent systems).

- Structure-Activity Relationship (SAR) : Compare activity across analogs (e.g., 2,4-difluorophenacylamine derivatives) to isolate substituent effects .

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.